molecular formula C6H13ClN4O B13256590 [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

Cat. No.: B13256590
M. Wt: 192.65 g/mol
InChI Key: LGSIYTIXJBLGFQ-UHFFFAOYSA-N
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Description

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS 1864056-05-2) is a chemical building block of interest in medicinal chemistry and drug discovery . It is the hydrochloride salt of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1132017-25-4), which features a 1,2,3-triazole core linked to both a methanol group and a terminal aminopropyl chain . This bifunctional structure, presenting both a primary alcohol and a primary amine (in its salt form), makes it a valuable intermediate for constructing more complex molecules, potentially through conjugation or further synthetic modification. The molecular formula for the hydrochloride salt is C6H13ClN4O, and it has a molecular weight of 192.65 g/mol . The parent compound has a molecular weight of 156.19 g/mol . Researchers value the 1,2,3-triazole scaffold due to its potential pharmacological properties and its role in click chemistry applications, which are useful for bioconjugation and material science . As a building block, it falls under the category of heterocyclic compounds, which are pivotal in the development of new molecular entities for various research fields . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H13ClN4O

Molecular Weight

192.65 g/mol

IUPAC Name

[1-(3-aminopropyl)triazol-4-yl]methanol;hydrochloride

InChI

InChI=1S/C6H12N4O.ClH/c7-2-1-3-10-4-6(5-11)8-9-10;/h4,11H,1-3,5,7H2;1H

InChI Key

LGSIYTIXJBLGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCCN)CO.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The CuAAC reaction forms the triazole core via regioselective coupling of a terminal alkyne (e.g., propargyl alcohol derivatives) and an azide (e.g., 3-azidopropylamine). The reaction proceeds under mild conditions with Cu(I) catalysts, yielding the 1,4-disubstituted triazole regioisomer exclusively.

Synthetic Protocol

Starting Materials :

  • Alkyne : Propargyl alcohol derivative (e.g., propargyl alcohol)
  • Azide : 3-azidopropylamine

Reagents :

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Sodium ascorbate (reducing agent)
  • Solvent: 1:1 tert-butanol/water (v/v)

Procedure :

  • Dissolve the alkyne (0.34 mmol) and azide (0.37 mmol) in tert-butanol/water.
  • Add CuSO₄·5H₂O (0.07 mmol) and sodium ascorbate (0.14 mmol).
  • Stir at room temperature until completion (monitored by TLC).
  • Remove solvents under reduced pressure and purify via column chromatography (silica gel, 0–5% methanol in dichloromethane).

Yield : 52–98% (dependent on substituents and purification efficiency).

Optimization Parameters

Parameter Optimal Condition Impact on Reaction Efficiency
Catalyst Loading 10–20 mol% Cu(I) Higher loading accelerates kinetics but risks byproduct formation.
Solvent System tert-Butanol/water Enhances solubility of polar intermediates and stabilizes Cu(I).
Temperature 25–30°C Room temperature minimizes side reactions.

Hydrochloride Salt Formation

Protocol for Salt Preparation

Starting Material : [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (free base)

Reagents :

  • Hydrochloric acid (concentrated or gaseous HCl)
  • Ethanol or methanol (solvent)

Procedure :

  • Dissolve the free base in ethanol (5–10 mL/g).
  • Add concentrated HCl dropwise at 0–5°C until pH ≤ 2.
  • Stir for 1–2 hours, then evaporate under reduced pressure.
  • Recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt.

Yield : >90% (typical for amine hydrochlorides).

Critical Analysis of Synthetic Routes

Regioselectivity Control

Industrial Scalability Considerations

While no industrial-scale data exists for this specific compound, continuous flow reactors with immobilized Cu catalysts (e.g., Cu-on-charcoal) are reported for analogous triazoles, offering improved safety and yield. Key parameters for scalability include:

Characterization Data

Technique Key Observations (Free Base)
¹H NMR (400 MHz, D₂O) δ 7.72 (s, 1H, triazole-H), 4.61 (s, 2H, CH₂OH), 3.51 (t, 2H, CH₂NH₂), 2.90 (t, 2H, NCH₂).
IR (KBr) 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N triazole).
HRMS (ESI+) m/z 157.1084 [M+H]⁺ (calc. 157.1083).

Comparative Evaluation of Methods

Method Advantages Limitations
CuAAC High regioselectivity, mild conditions Requires column purification
Hydrochloride Salt Formation High purity, simple workup Acid-sensitive substrates may degrade

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes like carbonic anhydrase .

Medicine: Triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity . The compound may also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride lies in its specific functional groups, which confer distinct reactivity and potential applications. The presence of the amino and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Biological Activity

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is C6H13ClN4OC_6H_{13}ClN_4O with a molecular weight of approximately 192.65 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. A study demonstrated that triazole derivatives exhibit significant antifungal activity against various strains, suggesting that modifications in the side chains can enhance efficacy against specific fungal pathogens .

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been explored in cancer research. Triazole derivatives have shown selective cytotoxicity towards cancer cells at nanomolar concentrations. For instance, related compounds have been observed to induce apoptosis in human leukemic T-cells . Although specific data on [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride's cytotoxicity is limited, its structural analogs indicate a promising avenue for further investigation.

The mechanism through which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in target organisms or cells. For example, triazoles can interfere with microtubule dynamics in cancer cells by inhibiting mitotic spindle formation, leading to cell cycle arrest and apoptosis . This mechanism has been substantiated by various studies examining the effects of triazole derivatives on centrosome amplification in cancer cells.

Case Studies and Research Findings

StudyFindings
Antifungal Activity Triazole derivatives showed significant inhibition against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Cytotoxicity Related triazole compounds displayed selective cytotoxicity towards cancer cell lines at concentrations as low as 10 nM .
Mechanistic Insights Inhibition of microtubule dynamics was observed in centrosome-amplified cancer cells treated with triazole derivatives .

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